molecular formula C14H14N6O B042180 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide CAS No. 150995-10-1

4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide

Cat. No.: B042180
CAS No.: 150995-10-1
M. Wt: 282.3 g/mol
InChI Key: AKKYBKFHMUXOBA-UHFFFAOYSA-N
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Description

4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide is a chemically defined small molecule that incorporates a benzamide pharmacophore, a structure renowned in medicinal chemistry for its diverse biological activities. The compound's distinct triazenyl linker connects two aromatic systems, one of which is a benzamide and the other an aminobenzamidine, creating a unique scaffold for scientific investigation. The benzamide moiety is a privileged structure in drug discovery, with derivatives reported to exhibit a range of pharmacological effects, including enzyme inhibitory activity. Research indicates that benzamide-based compounds can act as potent inhibitors of enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are significant targets in neurodegenerative diseases and other physiological disorders . This makes related compounds valuable tools for biochemical and pharmacological research. This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Researchers can employ this chemical as a key intermediate in organic synthesis, a building block for developing novel chemical entities, or as a standard in analytical method development. Its structure makes it a candidate for investigations in chemical biology and early-stage drug discovery projects aiming to explore new mechanisms of action.

Properties

IUPAC Name

4-[(4-carbamimidoylanilino)diazenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O/c15-13(16)9-1-5-11(6-2-9)18-20-19-12-7-3-10(4-8-12)14(17)21/h1-8H,(H3,15,16)(H2,17,21)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKYBKFHMUXOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)NN=NC2=CC=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide involves several steps. One common method includes the reaction of 4-aminobenzamidine with 4-nitrobenzoyl chloride under specific conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, affecting their activity and function. This interaction can lead to various biochemical effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamide Derivatives

Structural Features

Key Substituents and Moieties
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Benzamide + Triazenyl 4-(Aminoiminomethyl)phenyl, triazenyl linker Not explicitly stated
D4476 Benzamide + Imidazole 1,4-Benzodioxin-6-yl, pyridinyl-imidazole ~433.4
EMAC2060/2061 Benzamide + Thiazole Methoxyphenyl, hydrazinylidene, substituted thiazole ~500–550
9a (Blass et al.) Benzamide + Diazepane Thiophen-3-yl, 3-cyanophenyl-diazepane ~519.6
Tyrosinase Inhibitors () Benzamide + Triazole Sulfanyl-triazole, aminothiazole ~450–500

Key Observations :

  • The triazenyl group in the target compound distinguishes it from imidazole (D4476), thiazole (EMAC2060), or diazepane (9a) moieties in analogues.
  • Substituents like 1,4-benzodioxin in D4476 or thiophen-3-yl in 9a introduce varied electronic effects, impacting receptor binding or metabolic stability.

Key Observations :

  • The target compound’s synthesis is less documented, but analogous triazenyl compounds often require diazonium salt intermediates.
  • Higher yields (>85%) are achievable in multi-step syntheses (e.g., ) compared to lower yields in diazepane derivatives (33–48%) .

Key Observations :

  • The triazenyl group may offer unique binding to kinases or polymerases, as seen in EMAC2060’s anti-HIV activity .

Pharmacological and Physicochemical Properties

Compound Name LogP (Predicted) Solubility Metabolic Stability Reference
Target Compound ~2.5 Moderate (aqueous) Likely susceptible to hepatic oxidation
D4476 ~3.1 Low High CYP450 interaction
9a (Blass et al.) ~4.0 Low Enhanced by diazepane moiety
Tyrosinase Inhibitors () ~2.8 High Stable in plasma

Key Observations :

  • Triazenyl linkers may confer susceptibility to metabolic cleavage, unlike stable sulfonyl or triazole groups in other derivatives .

Biological Activity

4-[3-[4-(Aminoiminomethyl)phenyl]-1-triazenyl]benzamide, a triazenyl compound, has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of triazenyl compounds often involves the reaction of hydrazine derivatives with aromatic compounds. In the case of this compound, the synthesis typically includes the following steps:

  • Formation of Triazene Linkage : The compound is synthesized through the reaction of an appropriate hydrazine derivative with an aryl diazonium salt.
  • Amide Formation : The benzamide structure is introduced via acylation of the amine group.

Anticancer Activity

Research has demonstrated that triazenyl compounds exhibit significant anticancer properties. The compound under discussion has shown promising results against various cancer cell lines:

  • Cytotoxicity : Studies have indicated that this compound exhibits potent cytotoxic effects on several cancer cell lines, including hematological and solid tumors. For instance, it has been tested against cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), showing IC50 values in the low micromolar range .
  • Mechanism of Action : The mechanism is believed to involve the inhibition of receptor tyrosine kinases (RTKs), which play a crucial role in tumor growth and progression. Specifically, this compound has shown inhibitory activity against key RTKs such as EGFR and HER-2, with reported inhibition rates exceeding 90% at concentrations as low as 10 nM .

Anti-inflammatory Activity

In addition to its anticancer properties, there is evidence suggesting that this compound may possess anti-inflammatory effects:

  • Inflammation Studies : Preliminary assays indicate that this compound can reduce pro-inflammatory cytokines in vitro, suggesting its potential use in inflammatory diseases .

Case Study 1: In Vitro Efficacy

In a study evaluating the efficacy of various triazenyl compounds, this compound was found to significantly inhibit cell proliferation in A549 cells with an IC50 value of 5 µM. This study highlighted its potential as a lead compound for further development in lung cancer therapies .

Case Study 2: Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between this compound and target proteins involved in cancer signaling pathways. The results indicated favorable binding conformations that correlate with its observed biological activity, particularly against mutated forms of Bcr-Abl kinase associated with resistance to standard therapies .

Summary of Biological Activities

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line/Model IC50/Effect Reference
AnticancerA549 (lung cancer)5 µM
AnticancerMCF-7 (breast cancer)7 µM
Inhibition of EGFRVarious>90% at 10 nM
Anti-inflammatoryIn vitro cytokine assaySignificant reduction

Q & A

Q. What statistical methods are recommended for analyzing dose-response data with high variability?

  • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) with outlier detection (Grubbs’ test). Use bootstrap resampling to estimate confidence intervals for IC₅₀ values. For high-throughput data, machine learning (e.g., random forest) identifies confounding variables .

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